![molecular formula C12H20N2O5S2 B2921316 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 871480-96-5](/img/structure/B2921316.png)
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, has a molecular formula of C9H14N2O5S2 and an average mass of 294.348 Da . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with methoxy, methylsulfonyl amino, and propan-2-yl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 620.9±65.0 °C at 760 mmHg and a flash point of 329.3±34.3 °C . The compound has 9 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 9 freely rotating bonds . The compound has a polar surface area of 147 Å2 and a molar volume of 267.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
Compounds structurally related to 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their applications in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for the treatment of cancer. Their spectroscopic, photophysical, and photochemical properties suggest potential utility in photodynamic therapy applications due to good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Sulfonamide-focused libraries have been evaluated for antitumor activity using cell-based screens and flow cytometric cell cycle analysis. Compounds including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown potent cell cycle inhibitory properties and have progressed to clinical trials as antimitotic agents disrupting tubulin polymerization. Such compounds belong to a novel class of antiproliferative agents causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).
Alzheimer’s Disease Therapy
New series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and DPPH. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed significant acetylcholinesterase inhibitory activity, suggesting potential as therapeutic agents for Alzheimer’s disease. This highlights the utility of sulfonamide derivatives in the development of new treatments for neurodegenerative diseases (Abbasi et al., 2018).
Crystal Structure Analysis
Studies on arylsulfonamide para-alkoxychalcone hybrids reveal the effect of minor structural modifications, like the inclusion of a methylene group, on the conformation and assembly of these compounds. Such analyses are crucial for understanding the molecular basis of their biological activities and can inform the design of new compounds with enhanced properties (de Castro et al., 2013).
HIF-1 Pathway Inhibition for Cancer Treatment
Research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has revealed their potential as inhibitors of the HIF-1 pathway, a target for cancer therapy. The presence of specific functional groups has been shown to strongly inhibit HIF-1 activated transcription, indicating the significance of these compounds in developing new anti-cancer agents (Mun et al., 2012).
Eigenschaften
IUPAC Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-9(2)13-21(17,18)10-6-7-12(19-4)11(8-10)14(3)20(5,15)16/h6-9,13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLRJZAYHRDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

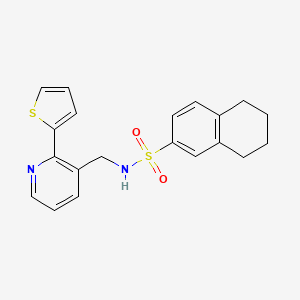
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)
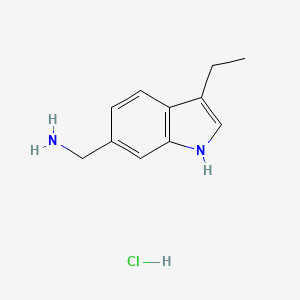
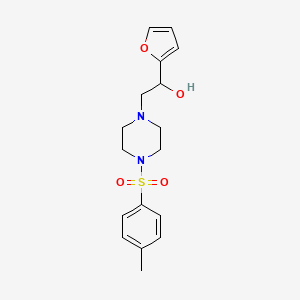
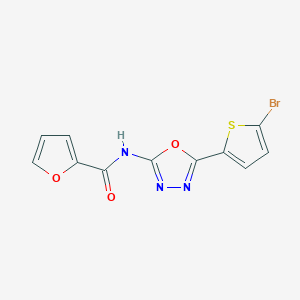
![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)
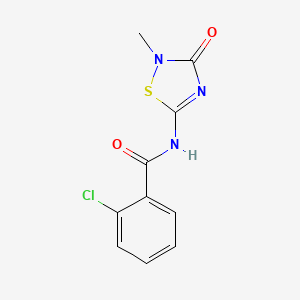
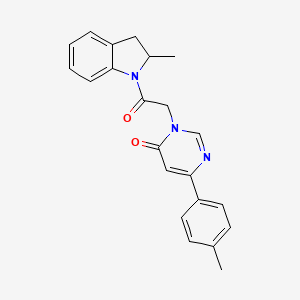
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)
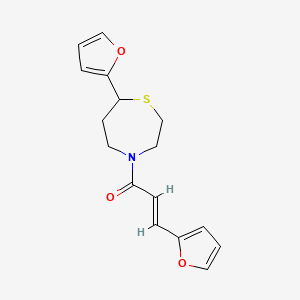
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921252.png)
![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2921254.png)